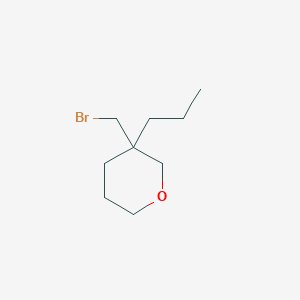

3-(Bromomethyl)-3-propyloxane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

3-(bromomethyl)-3-propyloxane |

InChI |

InChI=1S/C9H17BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |

InChI Key |

VUTYNJCITSGYPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCOC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 3 Propyloxane and Its Precursors

Retrosynthetic Analysis of the Oxane Core and Bromomethyl Moiety

Retrosynthetic analysis of 3-(Bromomethyl)-3-propyloxane reveals two primary disconnections. The most logical disconnection is at the carbon-bromine bond of the bromomethyl group, identifying 3-Propyl-3-hydroxymethyltetrahydro-2H-pyran as the immediate precursor. This simplifies the synthesis to the formation of a primary alcohol and its subsequent conversion to an alkyl bromide.

Further disconnection of the tetrahydropyran (B127337) (oxane) ring of the precursor alcohol points towards an acyclic 1,5-triol, specifically 3-propyl-3-(hydroxymethyl)pentane-1,5-diol. The formation of the six-membered ether ring can be envisioned through an intramolecular cyclization, such as an acid-catalyzed dehydration or a Williamson ether synthesis, where one of the terminal hydroxyl groups displaces a leaving group on the other terminus.

This acyclic triol can be conceptually disassembled through carbon-carbon bond disconnections. A plausible starting point for its construction is diethyl propylmalonate. This intermediate can be elaborated through sequential alkylations or Michael additions to introduce the two hydroxyethyl (B10761427) arms, which upon reduction of the ester functionalities, would yield the target triol. This step-wise approach allows for controlled construction of the required 3,3-disubstituted carbon skeleton.

Targeted Synthesis Routes to 3-Propyl-3-hydroxymethyltetrahydro-2H-pyran

The synthesis of the key alcohol intermediate, 3-Propyl-3-hydroxymethyltetrahydro-2H-pyran, is pivotal. This section explores viable pathways for its construction, focusing on the formation of the tetrahydropyran ring.

Hydroboration-Oxidation Pathways

While hydroboration-oxidation is a powerful tool for the anti-Markovnikov hydration of alkenes, its direct application to form a 3,3-disubstituted tetrahydropyran from a simple acyclic precursor is not straightforward. A hypothetical substrate for such a transformation would be a homoallylic ether with a specific substitution pattern that, upon intramolecular hydroboration and subsequent oxidation, would yield the desired cyclic alcohol. However, the synthesis of such a complex starting material may not be more efficient than other cyclization strategies. The regioselectivity of hydroboration is primarily governed by steric and electronic factors of the double bond, making the creation of a quaternary center at the 3-position via this method challenging without significant directing group assistance.

Cyclization Reactions for Tetrahydropyran Formation

A more practical and widely employed strategy for the formation of substituted tetrahydropyrans involves the intramolecular cyclization of a suitably functionalized acyclic precursor.

Intramolecular Williamson Ether Synthesis: A robust method for forming the oxane ring is the intramolecular Williamson ether synthesis starting from a 3,3-disubstituted 1,5-diol. The synthesis of the key precursor, 3-propyl-3-(hydroxymethyl)pentane-1,5-diol, can be approached from diethyl malonate.

A potential synthetic sequence is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Alkylation | Diethyl malonate, 1-Bromopropane, NaOEt | Diethyl propylmalonate |

| 2 | Michael Addition | Diethyl propylmalonate, Acrolein, Base | Diethyl 2-propyl-2-(3-oxopropyl)malonate |

| 3 | Reduction | Product from Step 2, NaBH4 | Diethyl 2-(3-hydroxypropyl)-2-propylmalonate |

| 4 | Reduction | Product from Step 3, LiAlH4 | 3-Propyl-3-(hydroxymethyl)pentane-1,5-diol |

| 5 | Cyclization | Product from Step 4, Acid catalyst (e.g., H2SO4) | 3-Propyl-3-hydroxymethyltetrahydro-2H-pyran |

This multi-step synthesis allows for the systematic construction of the required carbon framework. The final step involves an acid-catalyzed intramolecular dehydration of the triol, where one of the primary alcohols cyclizes onto the tertiary alcohol, which is protonated to form a good leaving group (water). Alternatively, selective tosylation of the primary hydroxyl groups followed by base-mediated cyclization can also be employed.

Prins Cyclization: The Prins cyclization, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful method for constructing tetrahydropyran rings. researchgate.netorgsyn.org However, this reaction typically leads to 2,4,6-trisubstituted tetrahydropyrans. msu.edu Adapting this methodology for the synthesis of a 3,3-disubstituted pattern would require a specifically designed homoallylic alcohol that, upon reaction with an appropriate carbonyl compound, would favor the formation of the desired quaternary center. For instance, the reaction of a homoallylic alcohol with butyraldehyde (B50154) has been shown to yield substituted tetrahydropyrans. researchgate.netorgsyn.org

Bromination Strategies for the Formation of the Bromomethyl Group

Once the precursor alcohol, 3-Propyl-3-hydroxymethyltetrahydro-2H-pyran, is obtained, the final step is the conversion of the primary hydroxyl group to a bromomethyl group. This transformation can be achieved through several reliable methods.

Radical Bromination Techniques

Radical bromination is generally not the preferred method for converting a primary alcohol to an alkyl bromide. This method is typically used for the bromination of alkanes at the most substituted carbon or at allylic/benzylic positions. The presence of the ether oxygen in the tetrahydropyran ring could lead to undesired side reactions and lack of selectivity under radical conditions.

Nucleophilic Displacement Approaches

Nucleophilic displacement reactions are the most effective and widely used methods for converting primary alcohols to alkyl bromides. These reactions proceed via an SN2 mechanism, which is highly efficient for unhindered primary alcohols. masterorganicchemistry.com

Using Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a classic and highly effective reagent for the bromination of primary and secondary alcohols. msu.edulumenlearning.com The reaction involves the conversion of the hydroxyl group into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion in an SN2 fashion. masterorganicchemistry.comgoogle.com This method generally provides high yields and avoids carbocation rearrangements. msu.edu

The Appel Reaction: The Appel reaction provides a mild and versatile method for converting primary alcohols to alkyl bromides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). prepchem.comlibretexts.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by bromide in an SN2 reaction. prepchem.com This method is known for its mild conditions and is compatible with a wide range of functional groups. nih.gov

Below is a table summarizing the key features of these nucleophilic bromination methods:

| Reagent System | Mechanism | Key Advantages |

| PBr₃ | SN2 | High yields, avoids rearrangements, readily available. msu.edu |

| PPh₃ / CBr₄ (Appel Reaction) | SN2 | Mild conditions, high yields, good functional group tolerance. prepchem.comnih.gov |

Stereoselective Synthesis of Enantiopure 3-(Bromomethyl)-3-propyloxetane

The creation of a chiral center in 3-(bromomethyl)-3-propyloxetane necessitates the use of asymmetric synthesis techniques. Two primary strategies, chiral auxiliary-mediated synthesis and asymmetric catalysis, are explored for the formation of the key precursor, enantiopure 3-propyloxetane-3-methanol.

Chiral auxiliary-mediated synthesis is a powerful strategy for inducing stereoselectivity. In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of enantiopure 3-propyloxetane-3-methanol, a plausible approach involves the diastereoselective alkylation of a prochiral precursor bearing a chiral auxiliary.

A well-established chiral auxiliary, such as one derived from (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (Evans' auxiliary) or Ellman's N-tert-butanesulfinyl auxiliary, could be employed. The synthesis would commence with the acylation of the chiral auxiliary with a suitable carboxylic acid derivative to form an amide or a related species. Subsequent enolization and diastereoselective alkylation would introduce the propyl group, followed by reduction of the carbonyl group to a hydroxymethyl group. The final steps would involve cyclization to form the oxetane (B1205548) ring and removal of the chiral auxiliary.

While specific data for the synthesis of 3-(bromomethyl)-3-propyloxetane using this method is not available in the literature, data from analogous diastereoselective alkylations using chiral auxiliaries can provide insight into the potential efficiency of this approach.

Table 1: Diastereoselective Alkylation of an Acylated Evans' Auxiliary with Propyl Iodide (Analogous System)

| Entry | Base | Alkylating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | LDA | Propyl Iodide | THF | -78 | 95:5 |

| 2 | NaHMDS | Propyl Iodide | THF | -78 | 92:8 |

| 3 | KHMDS | Propyl Iodide | THF | -78 | 90:10 |

| 4 | LDA | Propyl Bromide | THF | -78 | 93:7 |

This table presents data for a representative diastereoselective alkylation reaction and is intended to be illustrative of the selectivities achievable with chiral auxiliaries.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. For the formation of an enantiopure precursor to 3-propyloxetane-3-methanol, a catalytic asymmetric aldol (B89426) reaction or a related C-C bond-forming reaction could be envisioned. For instance, the asymmetric addition of a propyl nucleophile to a protected dihydroxyacetone derivative, catalyzed by a chiral Lewis acid or a chiral organocatalyst, could establish the key stereocenter.

Subsequent synthetic manipulations would then lead to the formation of the oxetane ring. Chiral Brønsted acids have also been shown to be effective in the desymmetrization of oxetanes, which represents another potential avenue for the asymmetric synthesis of related structures nsf.govnih.gov.

Table 2: Asymmetric Aldol Reaction to Form a Precursor to a 3,3-Disubstituted Oxetane (Analogous System)

| Entry | Catalyst | Propyl Nucleophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Ti(IV) Complex | Propylmagnesium Bromide | Toluene | -20 | 92 |

| 2 | Chiral Zn(II) Complex | Tripropylaluminum | Hexane | 0 | 88 |

| 3 | Proline Derivative | Propionaldehyde | DMSO | 25 | 95 |

| 4 | Chiral BINOL-derived Phosphoric Acid | Silyl Enol Ether | Dichloromethane | -40 | 90 |

This table provides representative data for asymmetric aldol reactions and is illustrative of the enantioselectivities that can be achieved with various catalytic systems.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The final step in the synthesis of 3-(bromomethyl)-3-propyloxetane is the conversion of the primary alcohol of 3-propyloxetane-3-methanol to the corresponding bromide. The Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide, is a common method for this transformation organic-chemistry.orgwikipedia.org. However, the sterically hindered nature of the neopentyl-like alcohol in 3-propyloxetane-3-methanol can pose challenges, potentially leading to lower yields and the formation of byproducts.

Optimization of the reaction conditions is therefore crucial. Key parameters to consider include the choice of brominating agent (e.g., CBr4, NBS), the phosphine (B1218219) reagent, the solvent, the reaction temperature, and the reaction time.

Table 3: Optimization of the Bromination of a Hindered Primary Alcohol (Analogous System)

| Entry | Brominating Agent | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CBr4 | PPh3 | Dichloromethane | 25 | 12 | 65 |

| 2 | CBr4 | PPh3 | Acetonitrile | 25 | 12 | 75 |

| 3 | NBS | PPh3 | Dichloromethane | 0 to 25 | 6 | 70 |

| 4 | CBr4 | PBu3 | Toluene | 50 | 8 | 82 |

| 5 | PBr3 | - | Pyridine | 0 | 4 | 78 |

This table illustrates the effect of varying reaction conditions on the yield of the bromination of a sterically hindered primary alcohol, providing a model for the optimization of the synthesis of 3-(bromomethyl)-3-propyloxetane.

Reactivity Profiles and Mechanistic Studies of 3 Bromomethyl 3 Propyloxane

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution at the bromomethyl carbon is a primary reaction pathway for 3-(bromomethyl)-3-propyloxetane. The feasibility and mechanism of these reactions are heavily influenced by the substrate's structure and the nature of the nucleophile.

The substitution of the bromine atom in 3-(bromomethyl)-3-propyloxetane can theoretically proceed via either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism. However, the structure of the molecule strongly favors one pathway over the other.

The SN2 mechanism involves a one-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. chemist.sg This pathway is typical for primary alkyl halides. For 3-(bromomethyl)-3-propyloxetane, the carbon-bromine bond is on a primary carbon, which would normally suggest a predisposition towards the SN2 mechanism. savemyexams.com However, the adjacent quaternary carbon of the oxetane (B1205548) ring introduces significant steric hindrance, which can impede the backside attack required for an SN2 reaction. libretexts.org Despite this hindrance, SN2 displacement is a known pathway for similar structures, such as 3-(bromomethyl)-3-methyloxetane, which can be converted into a variety of asymmetrically substituted oxetanes through this mechanism. google.com Therefore, while the reaction rate may be slowed by steric factors, the SN2 pathway remains the most plausible nucleophilic substitution mechanism.

The SN1 mechanism , in contrast, is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. savemyexams.com This mechanism is favored for tertiary alkyl halides because they form relatively stable tertiary carbocations. chemist.sg For 3-(bromomethyl)-3-propyloxetane, an SN1 reaction would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable. chemist.sgsavemyexams.com Consequently, the SN1 pathway is considered highly unlikely for this compound under normal conditions.

| Feature | SN1 Pathway | SN2 Pathway | Assessment for 3-(Bromomethyl)-3-propyloxetane |

| Substrate Class | Favored by tertiary halides | Favored by primary halides | Primary halide structure favors SN2. savemyexams.com |

| Mechanism | Two steps, via carbocation | One concerted step | SN2 is a single-step reaction. youtube.com |

| Carbocation Stability | Requires stable carbocation | No intermediate formed | The required primary carbocation for SN1 is highly unstable. chemist.sg |

| Steric Hindrance | Less sensitive to steric hindrance | Highly sensitive to steric hindrance | Significant steric hindrance from the quaternary center disfavors, but does not prevent, SN2. libretexts.orggoogle.com |

| Plausibility | Very Unlikely | Plausible, but potentially slow | The SN2 mechanism is the predominant pathway for nucleophilic substitution. google.com |

Intermolecular Reactions: These are substitution reactions where the nucleophile is a separate chemical species. 3-(Bromomethyl)-3-propyloxetane can react with a wide range of external nucleophiles (e.g., azides, cyanides, alkoxides) in an SN2 fashion to displace the bromide and form new functionalized oxetanes. google.com These reactions are fundamental in modifying the structure for various applications.

Intramolecular Cyclization Reactions: These reactions involve a nucleophilic center within the same molecule attacking the electrophilic bromomethyl carbon. In its ground state, 3-(bromomethyl)-3-propyloxetane does not possess an additional nucleophilic group to facilitate such a reaction. However, an intramolecular reaction could be envisaged under conditions that, for example, lead to the opening of the oxetane ring, which might generate a nucleophilic alkoxide that could subsequently attack the bromomethyl center. Such tandem reactions can lead to the formation of complex cyclic structures. rsc.org Another related concept is anchimeric assistance, or neighboring group participation, where an adjacent heteroatom can facilitate the displacement of the leaving group. mdpi.com While the oxygen of the oxetane ring is not a powerful nucleophile, its proximity could potentially influence the reaction dynamics under specific conditions.

Elimination Reactions Involving the Bromomethyl Group

Elimination reactions, such as E1 and E2, typically compete with nucleophilic substitution. These reactions involve the removal of a leaving group and a proton from an adjacent carbon (a β-hydrogen) to form a double bond. openstax.org

For a standard β-elimination reaction to occur, a hydrogen atom must be present on the carbon atom adjacent to the carbon bearing the leaving group. In the case of 3-(bromomethyl)-3-propyloxetane, the leaving group (Br) is on the methyl carbon. The adjacent carbon is the quaternary C3 atom of the oxetane ring.

| Carbon Atom | Attached Groups | Number of Hydrogens |

| Cα (Carbon with Br) | H, H, Br | 2 |

| Cβ (Adjacent Carbon) | -CH2Br, -CH2CH2CH3, -CH2O- (ring), -C- (ring) | 0 |

As shown in the table, the β-carbon has no hydrogen atoms attached. Therefore, a standard E1 or E2 elimination reaction to form a C=C double bond involving the bromomethyl group is not structurally possible. openstax.orgpearson.com Alternative elimination pathways or rearrangements would require significantly more forcing conditions and are not considered primary reactivity channels for this molecule.

Radical Reactions and Their Pathways

Beyond ionic reactions, the carbon-bromine bond in 3-(bromomethyl)-3-propyloxetane can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN). lumenlearning.com The resulting primary radical is a highly reactive intermediate that can participate in a variety of transformations.

A significant application of radical chemistry is the formation of new carbon-carbon bonds. The 3-(propyloxetan-3-yl)methyl radical generated from 3-(bromomethyl)-3-propyloxetane can be utilized in such reactions. A common strategy involves the addition of the carbon radical to an unsaturated system, such as an alkene or alkyne. libretexts.orgnih.gov

This process typically occurs via a chain reaction mechanism with three distinct phases: initiation, propagation, and termination. lumenlearning.com

| Reaction Step | Description | Example Reaction |

| Initiation | A radical initiator (In•) abstracts the bromine atom to generate the primary carbon radical. | R-CH₂Br + In• → R-CH₂• + In-Br |

| Propagation | The carbon radical adds to an alkene (e.g., H₂C=CHR') to form a new C-C bond and a new radical intermediate. This new radical can then perpetuate the chain. | R-CH₂• + H₂C=CHR' → R-CH₂-CH₂-CHR'• |

| Termination | Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. | 2 R-CH₂• → R-CH₂-CH₂-R |

This radical-mediated approach allows for the formation of C-C bonds under conditions that are often milder and more functional-group tolerant than corresponding ionic methods, providing a powerful tool for molecular construction. nih.govlibretexts.org

Functionalization of the Oxetane Ring System

The functionalization of the oxetane ring system is a critical aspect of its chemistry, allowing for the introduction of diverse chemical moieties and the synthesis of complex molecular architectures. The reactivity of the oxetane ring is largely governed by its ring strain, which is approximately 107 kcal/mol. utexas.edu This strain facilitates ring-opening reactions under various conditions, providing a powerful tool for synthetic chemists.

The substituents on the oxetane ring can undergo a range of oxidation and reduction reactions. For instance, hydroxymethyl-substituted oxetanes can be oxidized to the corresponding aldehydes and carboxylic acids using standard oxidizing agents. A comprehensive study on the chemical stability of 3,3-disubstituted oxetanes demonstrated that the oxidation of a hydroxymethyl group to an aldehyde can be efficiently achieved using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Further oxidation to a carboxylic acid can be accomplished using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant.

Reduction reactions are also well-tolerated by the oxetane core. Various functional groups attached to the 3-position of the oxetane ring can be selectively reduced without affecting the integrity of the four-membered ring. For example, esters and amides can be reduced to the corresponding alcohols and amines, respectively, using appropriate reducing agents. The stability of the oxetane ring under these conditions highlights its utility as a stable scaffold for chemical modifications.

A summary of common oxidation and reduction reactions on substituted oxetanes is presented in the table below.

| Transformation | Reagents | Product |

| Primary Alcohol to Aldehyde | DMP or PCC | Aldehyde |

| Primary Alcohol to Carboxylic Acid | TEMPO/Bleach | Carboxylic Acid |

| Ester to Alcohol | LiAlH4 | Alcohol |

| Amide to Amine | LiAlH4 | Amine |

This table summarizes general transformations observed for 3-substituted oxetanes and can be considered predictive for 3-(Bromomethyl)-3-propyloxetane.

In the case of aryl-substituted derivatives of 3-(bromomethyl)-3-propyloxetane, the aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions. The oxetane moiety, being an alkyl group, is generally considered to be an activating group and an ortho, para-director. wikipedia.org This is due to the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density at the ortho and para positions of the aromatic ring, making them more susceptible to electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com This is typically the rate-determining step. In a subsequent fast step, a proton is abstracted from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com The regioselectivity of these reactions on an aryl-substituted oxetane would be expected to favor the formation of ortho and para substituted products. The table below illustrates the expected major products for the electrophilic aromatic substitution of a hypothetical 3-aryl-3-(bromomethyl)oxetane.

| Reaction | Reagents | Electrophile | Expected Major Products |

| Nitration | HNO3, H2SO4 | NO2+ | ortho-nitro and para-nitro isomers |

| Bromination | Br2, FeBr3 | Br+ | ortho-bromo and para-bromo isomers |

| Sulfonation | SO3, H2SO4 | SO3 | ortho-sulfonic acid and para-sulfonic acid isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | ortho-acyl and para-acyl isomers |

This table is predictive for a hypothetical 3-aryl-3-(bromomethyl)oxetane based on general principles of electrophilic aromatic substitution.

Computational Chemistry Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the reaction mechanisms and energetics of chemical processes, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and reactivity of molecules. DFT calculations can be employed to model the reaction pathways of oxetane derivatives, including ring-opening reactions, and to predict their kinetic and thermodynamic parameters.

For instance, DFT studies have been used to investigate the mechanism of oxetane ring formation in the biosynthesis of paclitaxel (Taxol). researchgate.net These calculations helped to elucidate the free energy profiles of the intermediates and transition-state structures involved in the enzymatic cyclization. Similarly, DFT could be used to predict the reactivity of 3-(bromomethyl)-3-propyloxetane towards various nucleophiles. By calculating the activation energies for different potential reaction pathways, one could predict the most likely products and the conditions required to achieve them.

A hypothetical DFT study on the nucleophilic substitution of the bromide in 3-(bromomethyl)-3-propyloxetane could involve the following steps:

Optimization of the ground state geometries of the reactants, transition state, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or transition states).

Determination of the activation energy (the energy difference between the transition state and the reactants).

Calculation of the reaction energy (the energy difference between the products and the reactants).

These calculations would provide valuable insights into the feasibility and mechanism of the substitution reaction.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics of molecules, which can be crucial for understanding their reactivity and biological activity.

Applications of 3 Bromomethyl 3 Propyloxane As a Synthetic Building Block

Utilization in the Construction of Complex Natural Product Scaffolds

The incorporation of small, strained rings like oxetanes into natural product synthesis is a growing field of interest. These motifs can impart unique conformational constraints and physicochemical properties. Although direct applications of 3-(Bromomethyl)-3-propyloxetane in total synthesis are not yet documented, the strategies employed with similar building blocks highlight its potential.

Iterative assembly, where a building block is repeatedly added to a growing molecular chain, is a powerful strategy for creating complex, repeating structures often found in natural products. A 3-alkyl-3-(halomethyl)oxetane, such as the propyl variant, is an ideal candidate for such strategies. One reactive terminus (the bromomethyl group) can be used for coupling, while the latent functionality of the oxetane (B1205548) ring can be revealed in a subsequent step to allow for the next iteration. This process allows for the controlled, step-wise construction of polyether chains, which are common motifs in marine and microbial natural products.

Integration into Diverse Heterocyclic Systems

The reactivity of the bromomethyl group, typically as an electrophile in substitution reactions, combined with the possibility of ring-opening the strained oxetane, allows for its integration into a wide array of other ring systems.

Spirocycles, which contain two rings connected by a single common atom, are increasingly important motifs in medicinal chemistry due to their inherent three-dimensionality. rsc.org 3-(Bromomethyl)-3-propyloxetane is a precursor for creating spirocyclic systems where the oxetane ring is one of the constituent rings. For example, intramolecular cyclization of a molecule containing both the oxetane and a nucleophilic group can lead to the formation of a new ring spiro-fused at the C3 position of the oxetane.

Methodologies have been developed for the synthesis of spirocyclic oxetanes, which are valued as potential bioisosteres for common groups like morpholine. rsc.orguq.edu.au The synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) has been demonstrated, showcasing the utility of oxetane building blocks in creating complex, multi-ring systems through oxidative cyclization. mdpi.com

Table 1: Examples of Spirocyclic Systems Incorporating an Oxetane Ring

| Spirocycle Class | Synthetic Precursor Type | Potential Application |

|---|---|---|

| 2-Oxa-6-azaspiro[3.3]heptane | Tribromopentaerythritol & Amine | Morpholine bioisostere in drug discovery rsc.org |

| Spirooxindole Oxetanes | Isatin-derived precursors | Access to complex heterocyclic scaffolds beilstein-journals.org |

| Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] | o-Cycloalkylaminoacetanilides | Novel tetracyclic systems for biological screening mdpi.com |

Fused-ring systems, where two rings share two or more atoms, can also be accessed. While less common for oxetanes compared to spirocyclization, reactions that involve both the bromomethyl group and a subsequent ring-opening or rearrangement of the oxetane core could lead to the formation of fused heterocyclic structures. researchgate.net

Synthesis of Novel Polyfunctional Organic Molecules

The dual functionality of 3-(Bromomethyl)-3-propyloxetane makes it an excellent starting point for the synthesis of molecules bearing multiple functional groups. The bromide can be displaced by a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates) to introduce one functionality, while the oxetane ring can be opened under acidic or nucleophilic conditions to yield a 1,3-diol derivative, providing two additional points for diversification.

Divergent synthesis is a strategy that allows for the creation of a library of structurally related compounds from a single, common intermediate. mdpi.com 3-(Bromomethyl)-3-propyloxetane is well-suited to serve as the foundation for such an approach.

From a common intermediate, such as an azide-substituted oxetane (formed by displacing the bromide with azide), a variety of reaction pathways can be explored. For example, reduction of the azide (B81097) to an amine followed by acylation could yield a library of amides. Alternatively, a "click" reaction (cycloaddition) with various alkynes could produce a diverse set of triazole-containing molecules. Each of these products still retains the oxetane ring for further modification, such as ring-opening, allowing for a multi-dimensional divergent strategy. This approach is highly efficient for exploring chemical space in drug discovery programs. nih.gov

Development of Advanced Organic Synthesis Methodologies

The unique properties and reactivity of 3,3-disubstituted oxetanes have spurred the development of new synthetic methods. rsc.org A significant challenge in oxetane chemistry has been the limited availability of methods to access substituted variants. imperial.ac.uk Research has focused on generating and utilizing reactive intermediates at the C3 position, such as carbocations, radicals, and carbanions, to forge new bonds. imperial.ac.ukchimia.ch

For a molecule like 3-(Bromomethyl)-3-propyloxetane, methodologies could focus on:

Metal-Catalyzed Cross-Coupling: Utilizing the C-Br bond in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, while ensuring the stability of the oxetane ring.

Photoredox Catalysis: Generating a radical at the methylene (B1212753) position via single-electron reduction of the C-Br bond, which can then participate in various addition and cyclization reactions.

Lewis Acid-Mediated Reactions: Activating the oxetane ring towards nucleophilic attack, allowing for controlled ring-opening reactions that can be rendered stereoselective through the use of chiral catalysts.

Extensive studies have demonstrated that the oxetane core is more robust than often assumed and can tolerate a wide range of reaction conditions, including oxidation, reduction, alkylation, and C-C bond formation. rsc.orgchemrxiv.org This growing understanding facilitates the broader application of building blocks like 3-(Bromomethyl)-3-propyloxetane in modern organic synthesis.

Analytical and Spectroscopic Characterization in Research of 3 Bromomethyl 3 Propyloxane

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the quantitative analysis of 3-(Bromomethyl)-3-propyloxetane, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobic interactions with the stationary phase.

In a representative research setting, the analysis would be performed using a C18 column, which is packed with silica particles that have been surface-modified with C18 alkyl chains, creating a nonpolar stationary phase. The mobile phase would consist of a gradient mixture of acetonitrile and water, allowing for the efficient elution of the compound from the column. Due to the lack of a strong chromophore in 3-(Bromomethyl)-3-propyloxetane, detection is typically carried out at low UV wavelengths, such as 210 nm.

For accurate quantification, a calibration curve is constructed by injecting standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the resulting linear regression is used to determine the concentration of the compound in unknown samples. Research findings indicate that this method demonstrates excellent linearity and reproducibility for quantifying 3-substituted oxetanes.

Table 1: Hypothetical HPLC Method Parameters for 3-(Bromomethyl)-3-propyloxetane Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

Table 2: Example Calibration Data for Quantitative Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | 150,234 |

| 25 | 375,585 |

| 50 | 751,170 |

| 100 | 1,502,340 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for identifying and quantifying volatile and semi-volatile organic compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This technique is particularly useful for assessing the purity of 3-(Bromomethyl)-3-propyloxetane and identifying any volatile products that may arise from its synthesis or degradation.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas, usually helium. The separation is achieved based on the compound's boiling point and affinity for the column's stationary phase (e.g., a nonpolar DB-5ms column). As the separated components elute from the column, they enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode. In EI mode, the molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that allows for structural elucidation and compound identification by comparison with spectral libraries.

GC-MS analysis is also critical for studying the stability of the oxetane (B1205548) ring, which can be susceptible to ring-opening or elimination reactions under certain conditions, such as thermal stress in the GC injector or exposure to acidic/basic media. nih.gov Volatile degradation products can be separated and identified, providing insight into the compound's stability profile.

Table 3: Hypothetical GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 40-450 m/z |

Table 4: Potential Volatile Products Identified by GC-MS in a Degradation Study

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) |

|---|---|---|

| 7.2 | 3-Propyl-3-oxetaneacetaldehyde | 57, 71, 99, 128 |

| 8.5 | 3-(Bromomethyl)-3-propyloxetane | 71, 97, 115, 194/196 |

Future Research Trajectories and Theoretical Advancements for 3 Bromomethyl 3 Propyloxane

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of 3,3-disubstituted oxetanes often relies on intramolecular Williamson etherification, which can have limitations. acs.org The development of unconventional synthetic routes, particularly those leveraging photocatalysis and electrocatalysis, presents a significant area for future investigation.

Photocatalytic and Electrocatalytic Transformations

Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. One promising avenue is the application of the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, to form the oxetane (B1205548) ring. organic-chemistry.orgbeilstein-journals.org Future studies could explore the reaction between an appropriate propyl-substituted allyl bromide and a carbonyl compound, initiated by a photosensitizer.

Another approach involves leveraging photoredox catalysis to generate radical intermediates that can undergo cyclization. researchgate.net For instance, a homoallylic alcohol precursor could be subjected to a photocatalytic cycle that generates a carbon-centered radical, leading to a 4-exo-trig cyclization to form the oxetane ring. organic-chemistry.org Electrocatalysis offers a complementary strategy, where electrochemical methods could be used to initiate the key ring-forming step, potentially avoiding the use of chemical oxidants or reductants.

| Synthetic Strategy | Potential Precursors | Key Features |

| Photocatalytic [2+2] Cycloaddition | Propyl-substituted allyl bromide, Carbonyl compound | Atom-economical, mild reaction conditions. beilstein-journals.org |

| Photoredox-mediated Cyclization | Corresponding homoallylic alcohol | Radical-based C-O bond formation, potential for high selectivity. researchgate.net |

| Electrocatalytic Ring Closure | Halohydrin or diol precursor | Avoids stoichiometric chemical reagents, precise control via applied potential. |

Investigation of Organocatalytic Applications in Derivatization

Organocatalysis provides a metal-free approach to catalysis, often enabling high levels of stereocontrol. For 3-(bromomethyl)-3-propyloxetane, organocatalysis could be pivotal in two main areas: nucleophilic substitution at the bromomethyl group and ring-opening of the oxetane. The strained nature of the oxetane ring facilitates ring-opening reactions with nucleophiles. acs.orgbeilstein-journals.org

Future research could focus on using chiral organocatalysts, such as proline derivatives or cinchona alkaloids, to catalyze the enantioselective addition of nucleophiles to the oxetane ring. rsc.org This would provide access to chiral 1,3-diol derivatives, which are valuable synthetic intermediates. Similarly, organocatalysts could be employed to activate the bromomethyl group for substitution reactions, potentially offering a milder alternative to traditional base-mediated processes.

Development of Sustainable and Green Chemistry Routes

The principles of green chemistry are crucial for modern synthetic chemistry. chemistryjournals.net Future efforts will focus on developing more environmentally benign methods for synthesizing and derivatizing 3-(bromomethyl)-3-propyloxetane. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cycloaddition reactions. beilstein-journals.org

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives to minimize waste. This includes the photocatalytic and organocatalytic methods discussed previously. acs.orgchemistryjournals.net

Renewable Feedstocks: Investigating the possibility of deriving the necessary precursors from renewable biomass sources.

For example, a greener synthesis of ibuprofen was developed by the BHC Company, which utilized a catalytic process to improve atom economy and reduce waste. semanticscholar.org A similar life-cycle assessment approach could be applied to optimize the synthesis of 3-(bromomethyl)-3-propyloxetane.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. The application of methods like Density Functional Theory (DFT) can provide deep insights into the reaction mechanisms involving 3-(bromomethyl)-3-propyloxetane.

Future theoretical studies could focus on:

Modeling Reaction Barriers: Calculating the activation energies for various potential synthetic pathways (e.g., photocatalytic vs. thermal cyclization) to identify the most feasible routes.

Predicting Regio- and Stereoselectivity: Simulating the ring-opening of the oxetane with different nucleophiles and catalysts to predict the product distribution. This is particularly important for reactions catalyzed by chiral organocatalysts.

Understanding Ring Strain: Quantifying the ring strain of the oxetane and its influence on reactivity compared to less strained ethers like tetrahydrofuran or more strained epoxides. The reactivity of oxetanes is generally lower than epoxides due to reduced ring strain. chemrxiv.orgresearchgate.net

These computational models would accelerate the experimental discovery process by allowing researchers to screen potential reactions and catalysts in silico before committing to laboratory work.

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

Systematic modification of the 3-(bromomethyl)-3-propyloxetane structure can elucidate important structure-reactivity relationships (SRRs). This involves synthesizing a library of analogues and evaluating their reactivity in a standardized set of reactions.

| Analogue Type | Structural Modification | Research Question |

| Alkyl Chain Variants | Replacing the propyl group with other alkyl (e.g., ethyl, butyl) or functionalized chains. | How does steric bulk at the 3-position affect ring stability and reactivity? |

| Halogen Variants | Replacing bromine with chlorine or iodine (e.g., 3-(chloromethyl)- or 3-(iodomethyl)-). | How does the leaving group ability of the halogen influence substitution and ring-opening reactions? |

| 2- and 4-Position Substituted Analogues | Introducing substituents at other positions on the oxetane ring. | How do remote substituents electronically or sterically influence the reactivity of the ring and the side chain? |

The data gathered from these studies would be invaluable for fine-tuning the properties of oxetane-based building blocks for specific applications in materials science and medicinal chemistry, where the oxetane motif is increasingly used to modulate physicochemical properties like solubility and metabolic stability. acs.orgnih.govnih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Bromomethyl)-3-propyloxane, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of bromomethyl-substituted cyclic ethers typically involves alkylation or radical-mediated bromination. For example, allylic bromides like 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine derivatives undergo nucleophilic substitution in polar aprotic solvents (e.g., acetonitrile) under controlled temperatures (0–20°C) to minimize side reactions . Critical parameters include:

- Solvent choice : Acetonitrile enhances electrophilicity of the bromomethyl group.

- Temperature : Lower temperatures (0°C) reduce competing elimination pathways.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems.

Similar protocols for 3-(Bromomethyl)tetrahydrofuran suggest that steric hindrance from the propyl group in 3-propyloxane may require extended reaction times or elevated temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral features interpreted?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H NMR : The bromomethyl (-CH2Br) group appears as a singlet or multiplet near δ 3.3–3.7 ppm, while oxane ring protons resonate between δ 1.5–4.0 ppm. Coupling constants (J) help confirm ring conformation .

- <sup>13</sup>C NMR : The brominated carbon (C-Br) appears at ~δ 30–35 ppm, with quaternary carbons in the oxane ring at δ 70–80 ppm.

- Mass Spectrometry : Isotopic patterns (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) near m/z 195–200 confirm bromine presence .

Comparative analysis with 3-Bromopentane highlights the importance of deuteration studies to resolve overlapping signals in crowded spectra .

Q. What are the typical reactivity profiles of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group acts as an electrophile in SN2 reactions with nucleophiles (e.g., amines, thiols). For example:

- Amine alkylation : React with primary amines in THF at 25°C to form tertiary amines. Steric hindrance from the propyl group may necessitate longer reaction times or higher temperatures .

- Suzuki coupling : Palladium-catalyzed cross-coupling with arylboronic acids requires anhydrous conditions and ligands like Pd(PPh3)4 to avoid β-hydride elimination .

Solvent polarity and base selection (e.g., K2CO3 vs. Cs2CO3) critically influence reaction outcomes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields when using this compound as an alkylating agent in heterocyclic synthesis?

- Methodological Answer : Contradictions often arise from:

- Steric effects : Bulkier nucleophiles (e.g., substituted anilines) may require microwave-assisted synthesis to enhance reactivity .

- Solvent purity : Trace water in acetonitrile can hydrolyze the bromomethyl group; rigorous drying with molecular sieves is recommended .

- Catalyst decomposition : Monitor Pd catalyst activity via <sup>31</sup>P NMR to detect ligand oxidation or aggregation .

Systematic DOE (Design of Experiments) approaches can isolate critical variables .

Q. What strategies ensure the stability of this compound under varying storage and reaction conditions?

- Methodological Answer : Stability challenges include:

- Thermal decomposition : Store at –20°C under inert gas (N2 or Ar) to prevent radical-mediated degradation.

- Light sensitivity : Amber glassware or light-blocking containers mitigate photolytic C-Br bond cleavage .

- Hydrolysis : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to aqueous reaction mixtures .

Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life under ambient conditions .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in complex reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict:

- SN2 vs. E2 pathways : Electron-withdrawing substituents on the oxane ring favor elimination; steric maps quantify substituent effects .

- Nucleophilic attack trajectories : Fukui indices identify electrophilic hotspots on the bromomethyl carbon .

MD simulations (e.g., GROMACS) assess solvent effects on reaction kinetics .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves (tested for permeation resistance), safety goggles, and lab coats.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during transfers.

- Spill management : Neutralize with sodium bicarbonate or vermiculite before disposal.

Emergency protocols include eye irrigation (15 min) and immediate removal of contaminated clothing .

Data Contradiction Analysis

Q. Why do studies report varying catalytic efficiencies when using this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies stem from:

- Ligand electronic effects : Electron-rich ligands (e.g., XPhos) accelerate oxidative addition but may deactivate Pd in sterically crowded systems .

- Substrate purity : GC-MS analysis of starting material reveals impurities like 3-propyloxanol, which inhibit catalysis .

Standardize substrate batches via flash chromatography (SiO2, hexane/EtOAc) and validate purity by HPLC (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.